molecular formula C12H15N3O3S B4588997 5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B4588997
M. Wt: 281.33 g/mol
InChI Key: BHOALHBIJJULSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a useful research compound. Its molecular formula is C12H15N3O3S and its molecular weight is 281.33 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-6-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is 281.08341252 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives have been designed and synthesized for their potential as antiviral agents. For instance, compounds structurally related to Enviroxime and analogous benzimidazoles have been tested as antirhinovirus agents. The synthesis process involves tosylation and subsequent treatment with appropriate acetamides, leading to compounds that exhibit significant antiviral activity against human rhinovirus. This research highlights the importance of the benzimidazole scaffold in the development of new antiviral drugs (Hamdouchi et al., 1999).

Antineoplastic and Antifilarial Agents

Benzimidazole carbamates have been synthesized and evaluated for their antineoplastic (anticancer) and antifilarial activities. These compounds were found to inhibit growth in certain cancer cell lines and demonstrated significant in vivo antifilarial activity against various worm species in experimentally infected animals. This showcases the potential of benzimidazole derivatives in cancer therapy and the treatment of parasitic infections (Ram et al., 1992).

Fluorescent Properties for Analytical Applications

The fluorescent emission of benzimidazole derivatives has been studied for their potential use in analytical applications. The fluorescence intensity and emission maxima of these compounds can be influenced by solvent polarity and pH, suggesting their utility in the development of fluorescent probes for biological and chemical sensing (Verdasco et al., 1995).

Catalytic Activity in Carbon-Carbon Bond Forming Reactions

Benzimidazolium salts and their complexes have been synthesized and shown to catalyze carbon-carbon bond-forming reactions efficiently. These findings are critical for the development of new catalytic systems in organic synthesis, highlighting the versatility of benzimidazole derivatives in catalysis (Akkoç et al., 2016).

Antidiabetic Activity

Sulfonylurea derivatives of benzimidazole have been prepared and evaluated for their hypoglycemic (antidiabetic) effects. Some of these compounds exhibited significant antidiabetic activity, underscoring the therapeutic potential of benzimidazole derivatives in the management of diabetes (Soliman, 1979).

Properties

IUPAC Name

5-methyl-6-pyrrolidin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-8-6-9-10(14-12(16)13-9)7-11(8)19(17,18)15-4-2-3-5-15/h6-7H,2-5H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOALHBIJJULSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N3CCCC3)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

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